molecular formula C9H11ClO3S B13488376 2-(O-tolyloxy)ethane-1-sulfonyl chloride

2-(O-tolyloxy)ethane-1-sulfonyl chloride

Cat. No.: B13488376
M. Wt: 234.70 g/mol
InChI Key: RFWIETRWWZJBKJ-UHFFFAOYSA-N
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Description

2-(O-tolyloxy)ethane-1-sulfonyl chloride is an organic compound with the chemical formula C9H11ClO3S. It is a white crystalline solid with a pungent odor. This compound is primarily used as an intermediate in the synthesis of various drugs and pesticides .

Preparation Methods

2-(O-tolyloxy)ethane-1-sulfonyl chloride can be synthesized by reacting 2-(O-tolyloxy)ethane-1-ol with sulfuryl chloride. The specific procedure involves adding 2-(O-tolyloxy)ethane-1-ol and triethylamine together, then gradually adding sulfuryl chloride and allowing the reaction to proceed at low temperature for several hours. After the reaction, the product is filtered, washed, and dried to obtain the pure compound .

Chemical Reactions Analysis

2-(O-tolyloxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

    Reduction Reactions: It can be reduced to form sulfides.

Common reagents used in these reactions include sulfuryl chloride for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions include sulfonamides, sulfonic acids, and sulfides .

Scientific Research Applications

2-(O-tolyloxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(O-tolyloxy)ethane-1-sulfonyl chloride involves its ability to act as an electrophile in substitution reactions. The compound reacts with nucleophiles, leading to the formation of sulfonamide bonds. This reaction is facilitated by the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles .

Comparison with Similar Compounds

2-(O-tolyloxy)ethane-1-sulfonyl chloride can be compared with other similar compounds such as tosyl chloride and mesyl chloride. These compounds also contain sulfonyl chloride groups and are used in similar types of reactions. this compound is unique due to the presence of the O-tolyloxy group, which can influence its reactivity and the types of products formed in reactions .

Similar compounds include:

Properties

Molecular Formula

C9H11ClO3S

Molecular Weight

234.70 g/mol

IUPAC Name

2-(2-methylphenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C9H11ClO3S/c1-8-4-2-3-5-9(8)13-6-7-14(10,11)12/h2-5H,6-7H2,1H3

InChI Key

RFWIETRWWZJBKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCS(=O)(=O)Cl

Origin of Product

United States

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